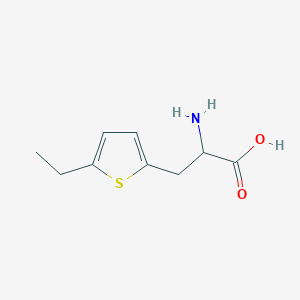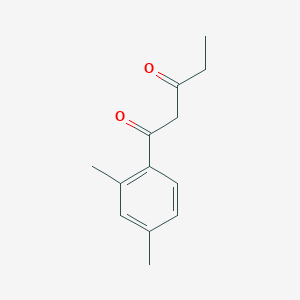
Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate: is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate typically begins with cyclopropylamine and 4-hydroxybutylamine.
Reaction with tert-Butyl Chloroformate: The amines are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Automated Purification: Utilizing automated purification systems to streamline the process and reduce manual intervention.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted carbamates with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving carbamate derivatives.
Medicine:
Drug Development:
Industry:
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Tert-butyl (4-hydroxybutyl)carbamate: Similar structure but lacks the cyclopropyl group.
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of a cyclopropyl group.
Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a hydroxybutyl group.
Uniqueness:
Cyclopropyl Group: The presence of the cyclopropyl group in tert-butyl cyclopropyl(4-hydroxybutyl)carbamate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
Hydroxybutyl Group: The hydroxybutyl group provides additional sites for chemical modification and enhances the compound’s solubility in aqueous environments.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-cyclopropyl-N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(10-6-7-10)8-4-5-9-14/h10,14H,4-9H2,1-3H3 |
Clé InChI |
XYLROEHDSTVFBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCCCO)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


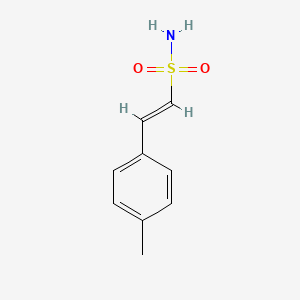

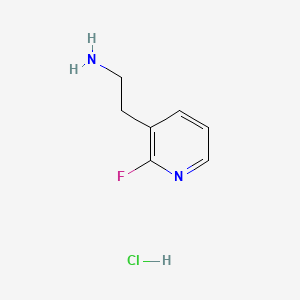
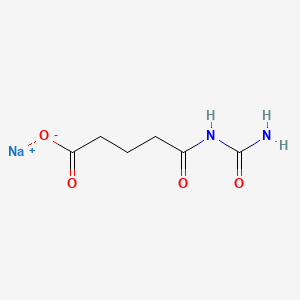
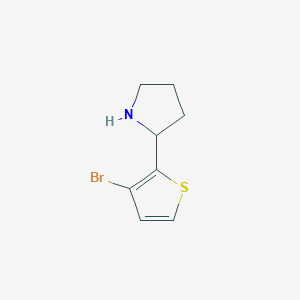
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
